Cu(I) Binding Affinity vs Bicinchoninic Acid
Bathocuproine disulfonate (BCS) forms a 1:2 Cu(I) complex with a formation constant β₂ = 10¹⁹·⁸ M⁻², compared to β₂ = 10¹⁷·² M⁻² for bicinchoninic acid (BCA), representing an approximately 400-fold higher affinity for Cu(I) [1]. These constants are pH-independent at pH ≥ 7.0. This affinity difference means BCS can detect free Cu⁺ concentrations down to ~10⁻¹⁹ M, whereas BCA is limited to ~10⁻¹² M, making BCS the probe of choice for quantifying sub-femtomolar labile Cu(I) pools in biological systems [1]. The BCS-Cu(I) complex with β₂ = 10¹⁹·⁸ M⁻² also exceeds the affinity of common competing biological ligands such as glutathione (KD ~10⁻¹⁵ M at pH 7), ensuring reliable Cu(I) capture even in complex biological matrices [1].
| Evidence Dimension | Cu(I) complex formation constant (β₂) for 1:2 ligand:metal complex |
|---|---|
| Target Compound Data | β₂ = 10^19.8 M⁻² (bathocuproine disulfonate, BCS) |
| Comparator Or Baseline | β₂ = 10^17.2 M⁻² (bicinchoninic acid, BCA); KD ~10⁻¹⁵ M (glutathione, GSH); KD ~10⁻¹⁵ M (dithiothreitol, Dtt) |
| Quantified Difference | ~400-fold higher formation constant for BCS vs BCA; detectable free Cu⁺ range: BCS 10⁻¹² to 10⁻¹⁹ M vs BCA ≥10⁻¹² M |
| Conditions | Aqueous solution, pH ≥ 7.0; validated by competitive and non-competitive titration methods as reported in J Biol Chem 2011 |
Why This Matters
Procurement of BCS over BCA is mandatory when the experimental objective requires detection or quantification of Cu(I) at sub-picomolar concentrations, as BCA lacks sufficient binding affinity to compete with endogenous biological Cu(I) ligands.
- [1] Xiao Z, Brose J, Schimo S, Ackland SM, La Fontaine S, Wedd AG. Unification of the Copper(I) Binding Affinities of the Metallo-chaperones Atx1, Atox1, and Related Proteins: Detection Probes and Affinity Standards. J Biol Chem. 2011;286(13):11047–11055. doi:10.1074/jbc.M110.213074 View Source
